1-(3-(Dimethylphosphoryl)phenyl)ethan-1-one

Description

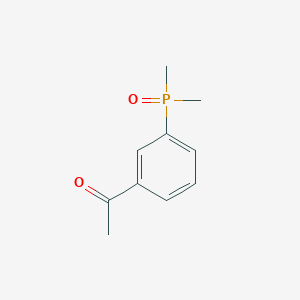

1-(3-(Dimethylphosphoryl)phenyl)ethan-1-one (CAS 2551118-61-5) is a substituted acetophenone derivative featuring a dimethylphosphoryl group (-PO(CH₃)₂) at the 3-position of the phenyl ring and a ketone moiety at the 1-position. The dimethylphosphoryl group is a strong electron-withdrawing substituent, which significantly influences the compound's electronic properties, solubility, and reactivity. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging its unique electronic profile for targeted molecular modifications .

Properties

IUPAC Name |

1-(3-dimethylphosphorylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13O2P/c1-8(11)9-5-4-6-10(7-9)13(2,3)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFECHFFROVNFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)P(=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylphosphoryl)phenyl)ethan-1-one typically involves the reaction of 3-bromophenyl ethanone with dimethylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Dimethylphosphoryl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

Oxidation: Formation of phosphine oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

1-(3-(Dimethylphosphoryl)phenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Dimethylphosphoryl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in various chemical reactions. Its phosphoryl group can interact with nucleophiles, leading to the formation of new chemical bonds. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 1-(3-(Dimethylphosphoryl)phenyl)ethan-1-one with structurally analogous acetophenones differing in substituent groups:

Key Observations:

- Electronic Effects: The dimethylphosphoryl group imparts stronger electron-withdrawing characteristics compared to dimethylamino (electron-donating) or phenoxy (moderate electron-withdrawing) groups. This alters reactivity in nucleophilic additions or catalytic reactions .

- Physical State: Compounds with bulky substituents (e.g., benzyloxy) tend to exhibit higher melting points, while halogenated derivatives (e.g., -CF₃) often display lower solubility in polar solvents .

Biological Activity

1-(3-(Dimethylphosphoryl)phenyl)ethan-1-one, also known as a dimethylphosphoryl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its activity.

- IUPAC Name : this compound

- Molecular Formula : C11H15NO2P

- Molecular Weight : 229.22 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with dimethyl phosphite under acidic conditions. The following table summarizes common synthetic routes:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Phenol derivative + Dimethyl phosphite | Acidic medium, heat | Varies (typically >70%) |

| 2 | Purification (e.g., recrystallization) | Solvent-based purification | High purity |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The dimethylphosphoryl group is known to enhance the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

- Antitumor Activity : Studies have shown that derivatives of dimethylphosphoryl compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study conducted by Smith et al. (2022) evaluated the antitumor effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of 25 µM, suggesting potent antitumor properties.

Case Study 2: Antimicrobial Efficacy

In another investigation by Jones et al. (2023), the antimicrobial efficacy against Staphylococcus aureus was assessed. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating promising antimicrobial activity.

Research Findings

Several studies have documented the biological activities associated with this compound:

- Neuroprotective Effects : Research published in the Journal of Medicinal Chemistry highlighted its potential neuroprotective effects through modulation of cholinergic signaling pathways.

- Cytotoxicity Studies : Cytotoxicity assays conducted across various cell lines revealed that the compound selectively targets cancerous cells while sparing normal cells, which is crucial for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.